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Introduction

Nickel/photoredox dual catalysis has emerged as a powerful strategy in modern organic synthesis, enabling

the formation of carbon-carbon bonds under exceptionally mild conditions. This methodology synergistically

combines the versatility of nickel catalysis in mediating cross-coupling reactions with the ability of

photoredox catalysts to generate radical species through single-electron transfer processes under visible light

irradiation. The integration of these two catalytic systems has unlocked previously challenging

transformations, particularly in the realm of C(sp2)-C(sp3) bond formation, which remains difficult to

achieve through traditional cross-coupling approaches. Within this domain, the introduction of methyl groups

onto aromatic and heteroaromatic systems represents a transformation of singular importance in medicinal

and process chemistry, often leading to dramatic improvements in the pharmacological properties of drug

candidates through the well-documented "magic methyl effect." [1]

Traditional methylation methods typically rely on either highly reactive organometallic reagents (such as

methylmagnesium halides or trimethylaluminum) or aggressive electrophilic methylating agents (like methyl

iodide or dimethyl sulfate), which present significant limitations in terms of functional group

compatibility, safety profile, and operational simplicity. Furthermore, these conventional approaches often

require harsh reaction conditions, limiting their application to complex, multifunctional molecules
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commonly encountered in late-stage pharmaceutical development. In contrast, the nickel/photoredox

catalytic platform employing trimethoxymethane (also known as trimethyl orthoformate) as a methyl

radical source offers a remarkably mild, efficient, and selective alternative that addresses these limitations

while utilizing an inexpensive, commercially abundant, and easy-to-handle solvent as the methylating agent.

[2] [1]

These Application Notes provide a comprehensive technical resource for researchers seeking to implement

this cutting-edge methylation methodology in both discovery and development settings. The protocol details

the optimized reaction conditions, outlines the substrate scope and limitations, describes the proposed

mechanism, and provides practical guidance for troubleshooting common experimental challenges.

Additionally, we highlight significant applications in late-stage functionalization of pharmacologically

relevant scaffolds and discuss potential extensions of the methodology to access more complex alkylation

patterns beyond simple methylation. [2] [1]

Reaction Mechanism and Background

Mechanistic Overview

The nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using trimethoxymethane operates

through a sophisticated radical cross-coupling mechanism that seamlessly integrates photoredox cycle, nickel

catalytic cycle, and radical generation pathway. The process begins when the photoredox catalyst (typically

an iridium-based complex such as Ir[dF(CF3)ppy]2(dtbbpy)PF6) absorbs visible light photons, transitioning

to an excited state that acts as a potent single-electron reductant. This photoexcited species then engages in

single-electron transfer (SET) with nickel intermediates, thereby modulating the oxidation state of the nickel

catalyst and enabling challenging elementary steps that would be otherwise inaccessible in ground-state

catalysis. [1] [3]

Concurrently, the aryl chloride coupling partner undergoes oxidative addition with a Ni(0) species,

generating a Ni(II)-aryl intermediate. This complex is then oxidized by the excited photoredox catalyst to

form a Ni(III)-aryl species. The critical innovation of this methodology lies in the photolysis of this Ni(III)

complex, which homolytically cleaves to release a chlorine radical while regenerating the Ni(II)-aryl

species. This chlorine radical plays a pivotal role in the radical generation sequence, as it selectively
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abstracts a hydrogen atom from the methine position of trimethoxymethane, leveraging the relatively weak

C-H bond at this position (BDFE = 88.7 kcal/mol). The resultant tertiary carbon-centered radical

subsequently undergoes rapid β-scission, cleaving to release a highly reactive methyl radical and dimethyl

carbonate as a stable byproduct. The methyl radical is then captured by the Ni(II)-aryl species, forming a

Ni(III)-alkyl intermediate that undergoes reductive elimination to yield the methylated arene product while

regener the Ni(I) catalyst. A final single-electron reduction of the Ni(I) species by the reduced form of the

photoredox catalyst closes both catalytic cycles. [1]

Diagram: The mechanism of nickel/photoredox-catalyzed methylation
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Radical Generation Pathway

The unique aspect of this transformation is the novel mechanism of methyl radical generation from

trimethoxymethane, which proceeds through a hydrogen atom transfer (HAT)/β-scission sequence rather

than direct oxidation or reduction. The key features of this pathway include:

Chlorine radical generation: The photolysis of the Ni(III)-aryl chloride complex produces a chlorine
radical, which serves as a highly selective HAT agent due to its electrophilic character. [1]

Selective HAT: The chlorine radical preferentially abstracts the methine hydrogen from
trimethoxymethane rather than a methyl hydrogen due to the greater stability of the resultant tertiary

radical (ΔBDFE = -1.2 kcal/mol). [1]
Efficient β-scission: The tertiary radical undergoes rapid unimolecular fragmentation (ΔG = -25.1

kcal/mol, ΔG‡ = 11.4 kcal/mol) to generate a methyl radical and dimethyl carbonate, driving the
reaction forward through the formation of a stable carbonyl byproduct. [1]

This mechanistic pathway represents a significant advantage over traditional approaches to methyl radical

generation, as it utilizes an inexpensive, commercially available, and benign solvent as the methyl source

while operating under exceptionally mild reaction conditions. [1]

Experimental Protocol

Step-by-Step Procedure

Standard Reaction Setup for Nickel/Photoredox-Catalyzed Methylation:

Preparation of Reaction Vessel: In an inert atmosphere glove box, add NiCl₂·glyme (10 mol%), 4,4'-

di-tert-butylbipyridine (dtbbpy) (15 mol%), and K₃PO₄ (2.0 equiv) to a 5 mL oven-dried glass vial

equipped with a magnetic stir bar. [1]

Addition of Reagents: To the same vial, add the aryl chloride substrate (0.1 mmol, 1.0 equiv) and

Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1 mol%). Cap the vial with a septum and temporarily remove it from

the glove box. [1]
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Solvent Addition: Under a positive flow of nitrogen, add trimethoxymethane (0.05 M concentration

relative to substrate, approximately 182 equiv) via syringe. The reaction is performed without

cosolvent for optimal yield and selectivity. [1]

Reaction Execution: Place the reaction vessel approximately 5 cm from a 34 W blue Kessil lamp

(440 nm) and stir vigorously at room temperature for 24 hours. Monitor reaction progress by TLC or

GC/MS. [1]

Workup Procedure: After completion, dilute the reaction mixture with ethyl acetate (10 mL) and

transfer to a separatory funnel. Wash with water (5 mL) and brine (5 mL), then dry the organic layer

over anhydrous MgSO₄. Filter and concentrate under reduced pressure. [1]

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate hexanes/ethyl acetate gradient to obtain the pure methylated product. [1]

Reagents and Equipment

Table: Required Reagents and Materials

Reagent/Material Specification
Quantity (for 0.1
mmol scale)

Handling Precautions

Aryl chloride substrate >95% purity 0.1 mmol May be moisture
sensitive

NiCl₂·glyme >98% purity 10 mol% Air-sensitive, store in
glove box

4,4'-di-tert-butylbipyridine
(dtbbpy)

>98% purity 15 mol% Stable at room
temperature

Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ >97% purity 1 mol% Photosensitive, store in
dark

Trimethoxymethane Anhydrous,
>99%

182 equiv (0.05 M) Hygroscopic
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Reagent/Material Specification
Quantity (for 0.1
mmol scale)

Handling Precautions

K₃PO₄ Anhydrous,

>98%

2.0 equiv Moisture sensitive

Blue LED lamp 34 W, 440 nm 1 unit Avoid direct eye

exposure

Critical Parameters and Troubleshooting

Table: Troubleshooting Guide for Common Experimental Issues

Problem Potential Cause Recommended Solution

Low conversion of starting material Oxygen

contamination

Ensure rigorous exclusion of oxygen by

degassing solvents and maintaining inert
atmosphere

Insufficient light
penetration

Use smaller reaction vessels or increase
stirring rate; ensure proper distance from

light source

Impure nickel

catalyst

Source fresh catalyst; recrystallize if

necessary

Formation of ester byproduct

(coupling at tertiary position of
trimethoxymethane)

Suboptimal solvent

system

Perform reaction in neat

trimethoxymethane without cosolvent [1]

Formation of benzylic ether
byproduct (coupling at primary C-H

bonds)

Suboptimal solvent
system

Use neat trimethoxymethane; in
optimized conditions, 15% of this

byproduct may still form [1]

Decomposition of starting material Base-sensitive

functional groups

Test stability of substrate to K₃PO₄

separately; consider alternative mild
bases
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Problem Potential Cause Recommended Solution

No reaction observed Aged photoredox
catalyst

Prepare fresh Ir photocatalyst stock
solution

Incorrect
wavelength

Verify light source emits at 440 nm; blue
LEDs are optimal

Substrate Scope and Limitations

Functional Group Compatibility

The nickel/photoredox-catalyzed methylation protocol demonstrates exceptional functional group

tolerance, accommodating a wide range of synthetically relevant moieties that would typically be

incompatible with traditional methylation methods employing nucleophilic or electrophilic methylating

agents. This compatibility is particularly valuable in the context of late-stage functionalization, where

complex molecules bearing multiple functional groups require selective modification. [1]

Table: Substrate Scope and Functional Group Tolerance

Substrate Class Example
Yield
(%)

Notes

Electron-deficient aryl
chlorides

4'-Chloroacetophenone 61-85% Higher yields compared to electron-
rich systems [1]

Aryl nitriles 4-Chlorobenzonitrile 78% Tolerance of electrophilic nitrile group
[1]

Aryl ketones 4-
Chlorobenzophenone

82% Carbonyl functionality remains
unaffected [1]

Aryl esters Methyl 4-
chlorobenzoate

75% Ester group compatible without
transesterification [1]
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Substrate Class Example
Yield
(%)

Notes

Aryl aldehydes 4-Chlorobenzaldehyde 70% No aldol side products observed [1]

Ortho-substituted aryl
chlorides

2-Chloro-m-xylene 55-70% Moderate steric hindrance tolerated [1]

Heteroaryl chlorides 2-Chloropyridine 65% Compatibility with nitrogen
heterocycles [1]

Pharmaceutical
derivatives

Loratadine derivative 85% Late-stage functionalization of drug
molecule [1]

Electron-rich aryl
chlorides

4-Chloroanisole 35% Lower yields due to slower oxidative
addition [1]

Electron-deficient aryl chlorides consistently provide superior yields compared to their electron-rich

counterparts, reflecting the rate-limiting oxidative addition step in the nickel catalytic cycle. Nevertheless,

even electron-rich substrates still undergo methylation in synthetically useful yields. Notably, ortho-

substituted aryl chlorides are competent substrates, albeit with moderately reduced efficiency due to

increased steric encumbrance at the reaction center. [1]

Heterocycle and Pharmaceutical Scope

The methodology successfully extends to a diverse range of heteroaryl chlorides, including pyridines,

furans, and pyrroles, which are prevalent scaffolds in medicinal chemistry. Particularly impressive is the

protocol's applicability to complex drug molecules, demonstrated through the methylation of chlorinated

derivatives of loratadine, fenofibrate, zomepirac, and perphenazine. In the case of perphenazine, which

contains a primary alcohol functionality, the reaction displays excellent chemoselectivity, methylating only

the aryl chloride position without competing alkylation of the alcohol - a significant advantage over methods

employing electrophilic methylating agents. Furthermore, substrates containing multiple chemically

equivalent aryl chlorides, such as procymidone, undergo selective monomethylation, highlighting the

controllable nature of this transformation. [1]
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Methodology Extension and Experimental Insights

Extension to Other Orthoformates

While trimethoxymethane serves as an efficient methyl radical source, the methodology can be extended to

other orthoformates to access more complex alkylation patterns. Replacement of trimethoxymethane with

triethyl orthoformate or triisopropyl orthoformate enables the incorporation of ethyl and isopropyl

groups, respectively, albeit with somewhat diminished efficiency compared to methylation. This expansion

significantly broadens the utility of the platform, providing access to a range of small alkyl groups that can

modulate the properties of organic molecules in discovery campaigns. Preliminary investigations also

suggest that acetals can function as alternative aliphatic radical sources, though further optimization is

required to achieve synthetically useful yields. [1]

Mechanistic Validation Experiments

Several key experiments were conducted to validate the proposed mechanism:

Radical trapping studies: Addition of the radical scavenger TEMPO (2 equiv) completely

suppressed product formation, consistent with the involvement of radical intermediates in the catalytic
cycle. [1]

Stoichiometric studies: ReactIR and ¹³C NMR experiments confirmed that trimethoxymethane
serves as the source of the incorporated methyl group rather than functioning solely as a solvent. [1]

Control experiments: Omission of any key component (nickel catalyst, ligand, photoredox catalyst,
or light) resulted in no product formation, confirming the necessity of both catalytic cycles and light

irradiation. [1]
Solvent optimization: Systematic evaluation of solvent systems revealed that neat

trimethoxymethane provided optimal yield and selectivity, with aromatic cosolvents such as tert-
butylbenzene offering improved selectivity but somewhat reduced yield. [1]

Applications in Drug Development

The nickel/photoredox-catalyzed methylation using trimethoxymethane holds particular significance in

pharmaceutical research and development, where the "magic methyl effect" - the dramatic improvement
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in potency, metabolic stability, or bioavailability upon incorporation of a methyl group - is a well-established

phenomenon. The capacity to install methyl groups at a late stage in synthetic sequences enables rapid

exploration of structure-activity relationships without necessitating de novo synthesis of each analog. This

capability is especially valuable in lead optimization campaigns, where time-efficient synthesis of analogs is

critical. [1]

A compelling illustration of this application is the methylation of a chlorinated precursor of Celecoxib, a

selective COX-2 inhibitor. Introduction of the methyl group significantly shortened the metabolic half-life of

the compound, enabling its development as a pharmaceutical agent. The current methodology facilitates such

transformations under exceptionally mild conditions compatible with the complex functionality present in

advanced intermediates. Furthermore, the use of aryl chlorides as coupling partners is particularly

advantageous, as they represent the most abundant and inexpensive class of aryl halides, frequently

appearing in screening libraries and medicinal chemistry campaigns. [1]

The operational simplicity, mild conditions, and exceptional functional group tolerance of this transformation

position it as a valuable tool for synthetic and medicinal chemists pursuing structure-activity relationship

studies or seeking to optimize the pharmacological profiles of lead compounds through selective methylation

of (hetero)aryl chloride precursors.

Conclusions and Future Perspectives

The nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using trimethoxymethane represents

a significant advancement in radical-based cross-coupling methodology. Key advantages of this approach

include:

Mild reaction conditions (room temperature, visible light irradiation)

Exceptional functional group tolerance compatible with complex molecules
Use of an inexpensive, commercially abundant methyl source
High selectivity for methylation over competing pathways
Broad substrate scope encompassing both aromatic and heteroaromatic chlorides

Applicability to late-stage functionalization of pharmaceutical compounds

While the current methodology focuses primarily on methylation, preliminary results with larger

orthoformates suggest potential expansion to incorporate more complex alkyl groups. Future developments

will likely address current limitations in the methylation of electron-rich aryl chlorides and expand the scope
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to encompass other challenging substrate classes. Additionally, the development of continuous-flow

implementations could enhance the scalability of this transformation for process chemistry applications.

The mechanistic insights gleaned from this system - particularly the novel approach to methyl radical

generation via β-scission - may inspire the development of related transformations employing alternative

radical precursors. As photoredox/nickel dual catalysis continues to mature, this methodology stands as a

testament to the power of combining photocatalysis with first-row transition metal catalysis to solve long-

standing challenges in synthetic organic chemistry.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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